tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
Overview
Description
Tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an amino group, and a phenyl group attached to a dihydropyrrolo[3,4-c]pyrazole core
Preparation Methods
The synthesis of tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Amination and phenylation: The amino group and phenyl group can be introduced through nucleophilic substitution reactions using suitable amines and aryl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl group, leading to the formation of substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for constructing diverse chemical structures.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include binding to specific amino acid residues, altering the conformation of the target protein, and affecting downstream signaling processes.
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate include other dihydropyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example:
tert-butyl 3-amino-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate: Similar structure with a methyl group instead of a phenyl group.
tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxamide: Similar structure with a carboxamide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate (CAS No. 1414568-27-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory properties and its role as an inhibitor in various biochemical pathways.
- Molecular Formula : C16H20N4O2
- Molar Mass : 300.36 g/mol
- Solubility : Generally soluble in organic solvents; specific solubility data may vary based on purity and formulation.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant anti-inflammatory effects. For instance, related compounds have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
Compound | IC50 (µg/mL) | Reference |
---|---|---|
This compound | TBD | TBD |
Diclofenac Sodium | 54.65 | |
Compound A | 60.56 | |
Compound B | 57.24 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways. For example, it has been noted that similar pyrazole-based compounds can inhibit p38 MAP kinase activity by stabilizing a conformation that is incompatible with ATP binding, thereby reducing inflammatory responses in cellular models .
Case Studies
- In Vivo Studies : In a mouse model of LPS-stimulated TNF-R synthesis, a related compound demonstrated a 65% inhibition of TNF-R synthesis when administered at a dosage of 10 mg/kg. This highlights the potential therapeutic application of such compounds in treating inflammatory diseases .
- Pharmacokinetics : The pharmacokinetic profile of similar compounds indicates good oral bioavailability and favorable distribution characteristics in vivo. For instance, compound 45 (a related pyrazole) showed enhanced potency and selectivity against various protein kinases, which may also be applicable to tert-butyl 3-amino derivatives .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the pyrazole core can significantly affect biological activity. The presence of bulky groups like tert-butyl at specific positions has been shown to enhance binding affinity and selectivity towards target enzymes .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of tert-butyl group | Increased binding affinity |
Replacement of methyl with phenyl | Improved potency by 40-fold |
Properties
IUPAC Name |
tert-butyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)19-9-12-13(10-19)18-20(14(12)17)11-7-5-4-6-8-11/h4-8H,9-10,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRPPJOVZWJCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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